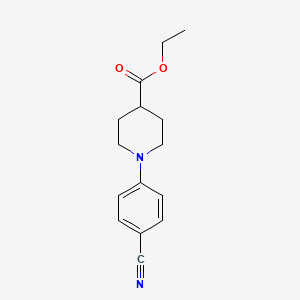

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

概要

説明

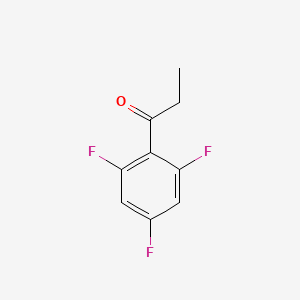

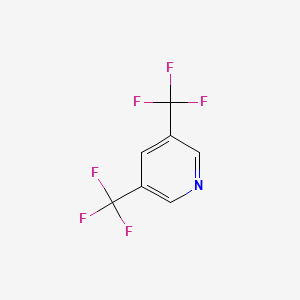

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H18N2O2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a cyanophenyl group and an ethyl ester . The molecular weight of the compound is 258.32 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 258.32 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用

Anticancer Agents Development

Research indicates that derivatives related to Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate, specifically propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, have shown promising results as anticancer agents. These compounds were synthesized and evaluated for their potential in fighting cancer, showing significant activity in vitro. Further studies are required to ascertain their therapeutic usefulness, but they represent a new avenue for anticancer drug development (Rehman et al., 2018).

Crystal Structure Analysis

The crystal structures of analogues of this compound were studied, revealing insights into their molecular arrangements and potential applications in drug design. These structures provide a foundation for understanding how modifications to the molecular structure can influence biological activity and drug efficacy (Mambourg et al., 2021).

Antimicrobial and Antibacterial Activity

Compounds synthesized from this compound have been evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi, showcasing the compound's versatility in contributing to new therapeutic agents (Bodke & Sangapure, 2003).

Enzyme Inhibition for Therapeutic Applications

Research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, synthesized starting from Ethyl piperidine-4-carboxylate, has shown potential in enzyme inhibition. These compounds were evaluated for their activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases such as Alzheimer's. The findings suggest that these compounds could be promising candidates for the development of new treatments (Khalid, Rehman, & Abbasi, 2014).

Synthesis of Complex Molecules for Various Applications

This compound serves as a precursor in the synthesis of complex molecules with potential applications ranging from material science to pharmaceuticals. Studies exploring its reactivity and transformation into various derivatives underscore the chemical's versatility and utility in advancing scientific research and development (Guo et al., 2006).

作用機序

特性

IUPAC Name |

ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWHXOHASZYDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381478 | |

| Record name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-90-7 | |

| Record name | Ethyl 1-(4-cyanophenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。